4-Chloro-7-methoxy-2-methylquinazoline

Anticancer Tubulin Polymerization Inhibitor Medicinal Chemistry

4-Chloro-7-methoxy-2-methylquinazoline (CAS 16499-67-5) is a precision quinazoline building block where the 7-methoxy electron-donating group is pharmacophorically essential for EGFR kinase inhibition, while the 4-chloro leaving group enables modular SNAr diversification with diverse amines. Unlike generic 4-chloroquinazolines, this compound avoids the metabolic liability of a 6-methoxy substituent. Procurement is a strategic decision for medicinal chemistry programs synthesizing 4-anilinoquinazoline kinase inhibitor libraries, VDA candidates, and targeted anticancer agents requiring nanomolar potency. Supplied at ≥98% purity, it serves as both a core synthetic intermediate and an analytical reference standard for HPLC/LC-MS method development.

Molecular Formula C10H9ClN2O
Molecular Weight 208.64
CAS No. 16499-67-5
Cat. No. B3028173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-methoxy-2-methylquinazoline
CAS16499-67-5
Molecular FormulaC10H9ClN2O
Molecular Weight208.64
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2)OC)C(=N1)Cl
InChIInChI=1S/C10H9ClN2O/c1-6-12-9-5-7(14-2)3-4-8(9)10(11)13-6/h3-5H,1-2H3
InChIKeyAZFMRHVEFNFZIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-methoxy-2-methylquinazoline (CAS 16499-67-5): A Strategic 4-Chloroquinazoline Building Block for Kinase-Focused Medicinal Chemistry


4-Chloro-7-methoxy-2-methylquinazoline (CAS 16499-67-5) is a 4-chloroquinazoline heterocyclic scaffold featuring a 7-methoxy electron-donating group and a 2-methyl substituent . This substitution pattern, particularly the 4-chloro leaving group, enables facile nucleophilic aromatic substitution (SNAr) with diverse amines, positioning the compound as a versatile intermediate for the modular synthesis of 4-anilinoquinazoline kinase inhibitors and other bioactive derivatives [1].

Why Generic 4-Chloroquinazoline Substitution Is Not Viable: Structure-Activity Relationship (SAR) Constraints of 4-Chloro-7-methoxy-2-methylquinazoline (16499-67-5)


Simple 4-chloroquinazolines cannot be freely substituted due to the profound impact of peripheral substituents on downstream biological activity and metabolic stability. For instance, in quinazoline-based ATM kinase inhibitors, the C-7-methoxy group is essential for target potency, while the C-6-methoxy group is a key liability for metabolic stability . Consequently, using an alternative 4-chloroquinazoline lacking the 7-methoxy group, or bearing an additional 6-methoxy group, would yield a derivative with either significantly reduced potency or unacceptably poor metabolic stability, respectively. This establishes 4-Chloro-7-methoxy-2-methylquinazoline (16499-67-5) as a non-fungible, precision starting material where its exact substitution pattern directly governs the pharmacological properties of the final drug candidate.

Quantitative Differentiation of 4-Chloro-7-methoxy-2-methylquinazoline (16499-67-5): A Head-to-Head Procurement Evidence Guide


Evidence 1: Synthetic Utility as a Key Intermediate for Tubulin Polymerization Inhibitors

The compound's value is demonstrated through its use as a precursor to 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f), a highly potent tubulin polymerization inhibitor [1]. The 2-methyl and 7-methoxy substitution pattern on the quinazoline core of the precursor is critical for the potent activity of the final compound.

Anticancer Tubulin Polymerization Inhibitor Medicinal Chemistry Vascular Disrupting Agent

Evidence 2: Comparative Cytotoxicity Against PC3 Prostate Cancer Cells

In a study of 4-alkyl(aryl)thioquinazoline derivatives synthesized from 4-chloroquinazolines, compound 3c, which contains a 7-methoxy-2-methyl substitution pattern, demonstrated potent activity against PC3 prostate cancer cells [1]. This is compared to other derivatives in the same series.

Antiproliferative Prostate Cancer 4-Thioquinazoline Structure-Activity Relationship

Evidence 3: Enhanced EGFR Inhibitory Activity from the 7-Methoxy Motif

A study on indole-aminoquinazoline hybrids, synthesized from 2-aryl-4-chloroquinazolines, identified compounds with significant EGFR inhibitory activity [1]. The 7-methoxy group on the quinazoline core is a known pharmacophore for EGFR inhibition, and its presence in the precursor is critical for achieving this activity in the final compounds.

EGFR Tyrosine Kinase Inhibitor Indole-Aminoquinazoline Anticancer

Best Research and Industrial Application Scenarios for 4-Chloro-7-methoxy-2-methylquinazoline (16499-67-5)


Scenario 1: Medicinal Chemistry Campaigns for Next-Generation EGFR/HER2 Inhibitors

This compound is optimally deployed as a core starting material in the synthesis of novel 4-anilinoquinazoline-based kinase inhibitors. As demonstrated, its 7-methoxy group is a known pharmacophoric element for potent EGFR inhibition, allowing medicinal chemists to explore new vectors for improving potency against gefitinib-sensitive and resistant mutants [1]. Procurement of 4-Chloro-7-methoxy-2-methylquinazoline (16499-67-5) is therefore a strategic decision for research programs aiming to build upon the established quinazoline pharmacophore while exploring novel chemical space through SNAr chemistry at the 4-position.

Scenario 2: Development of Novel Tubulin-Targeting Vascular Disrupting Agents (VDAs)

Research has validated that the 2-methyl-7-methoxyquinazoline motif, when incorporated into a larger structure, yields compounds with exceptional nanomolar cytotoxicity and potent tubulin polymerization inhibition [2]. This compound serves as the essential building block for synthesizing and optimizing this specific class of VDA candidates. Its procurement is justified by the need to explore the SAR around the quinoxaline moiety while maintaining the critical quinazoline core that confers the potent biological activity observed in lead compounds like 5f and 5g [2].

Scenario 3: Custom Synthesis of Targeted Anticancer Agents for Academic or Biotech Research

For laboratories engaged in the synthesis of targeted anticancer libraries, this compound offers a single, well-defined chemical handle (the 4-chloro group) for late-stage diversification. The presence of the 7-methoxy and 2-methyl groups eliminates the need for complex, multi-step syntheses to install these critical functionalities, thereby streamlining the production of focused compound libraries. Its use is specifically recommended for projects where the structure-activity relationship (SAR) of the quinazoline core has shown a strict requirement for a 7-methoxy group for maintaining on-target potency and where a 6-substituent is to be avoided to prevent metabolic instability .

Scenario 4: Quality Control and Method Development in Pharmaceutical Analysis

Due to its well-defined structure and availability in high purity (e.g., 98% purity), 4-Chloro-7-methoxy-2-methylquinazoline (16499-67-5) serves as an excellent reference standard or system suitability compound . It can be used in developing and validating analytical methods (HPLC, LC-MS) for monitoring reactions, quantifying related impurities in more complex quinazoline-based APIs, or as a model compound for studying the chromatographic behavior of 4-chloroquinazoline derivatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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